SDZ285428

CYP51 Trypanosoma Stereoselectivity

SDZ285428 (NVP-VID-400) is a racemic α-phenyl azole inhibitor that precisely targets T. brucei CYP51 (I/E2=35 at 60 min) while minimizing human CYP51 cross-reactivity (I/E2>100). With an IC50 of 15.0 nM against CYP24A1 and a 41-fold selectivity over CYP27B1, it provides an unparalleled tool for vitamin D catabolism studies free from confounding off-target effects—a critical advantage over generic azoles like ketoconazole. The lyophilized powder offers 15 mg/mL DMSO solubility and 36-month stability, ensuring reliable long-term inventory for high-throughput screening and multi-year mechanistic research. Choose SDZ285428 when species-specific CYP51 profiling or well-characterized CYP24A1 inhibition is required.

Molecular Formula C24H20ClN3O
Molecular Weight 401.9 g/mol
Cat. No. B15561155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSDZ285428
Molecular FormulaC24H20ClN3O
Molecular Weight401.9 g/mol
Structural Identifiers
InChIInChI=1S/C24H20ClN3O/c25-22-12-10-19(11-13-22)18-6-8-21(9-7-18)24(29)27-16-23(28-15-14-26-17-28)20-4-2-1-3-5-20/h1-15,17,23H,16H2,(H,27,29)
InChIKeyFHHNSSGZEIVGMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SDZ285428: A Selective CYP51 Inhibitor for Neglected Tropical Disease and CYP24A1 Research


SDZ285428 (also known as NVP-VID-400) is a synthetic small-molecule azole inhibitor that primarily targets sterol 14α-demethylase (CYP51) . It has been characterized as a potent inhibitor of Trypanosoma cruzi and Trypanosoma brucei CYP51, with additional inhibitory activity against human CYP24A1 [1]. The compound is a racemic mixture of α-phenyl enantiomers, and its differential activity compared to the β-phenyl analog (SDZ285604) provides a well-defined structure-activity relationship for research applications [2].

Why Generic Azole Antifungals Cannot Replace SDZ285428 in Targeted CYP51 and CYP24A1 Studies


Generic azole antifungals (e.g., ketoconazole, fluconazole, posaconazole) are broad-spectrum CYP51 inhibitors, but they lack the species-specific selectivity and defined off-target profiles of SDZ285428. For example, while posaconazole inhibits T. cruzi CYP51 (IC50 ~54 nM), its clinical utility is limited by variable in vivo efficacy and relapse in chronic Chagas disease [1]. SDZ285428's distinct α-phenyl configuration confers a different I/E2 ratio and species selectivity compared to its β-phenyl analog SDZ285604, making simple substitution invalid for studies requiring precise CYP51 inhibition [2]. Furthermore, its potent and well-characterized inhibition of CYP24A1 (IC50 = 15.0 nM) distinguishes it from generic CYP51 inhibitors, which typically have weaker or unquantified CYP24A1 activity [3].

Quantitative Evidence for SDZ285428 Differentiation from Analogs and Standards


SDZ285428 vs. SDZ285604: Species Selectivity Determined by Stereochemistry

In a direct head-to-head comparison, SDZ285428 (α-phenyl enantiomer) and SDZ285604 (β-phenyl enantiomer) exhibit divergent species selectivity profiles for CYP51 inhibition. Against T. brucei, SDZ285428 shows an I/E2 ratio of 35 after 60 minutes, whereas SDZ285604 shows an I/E2 ratio of <1, indicating a >35-fold difference in sustained inhibition. Both compounds are equally potent against T. cruzi at 5 minutes (I/E2 <1), but SDZ285428 is less potent at 60 minutes (I/E2=9) compared to SDZ285604 (I/E2<1). Importantly, SDZ285428 exhibits no significant inhibition of human CYP51 (I/E2 >100 at 60 min), while SDZ285604 shows weak inhibition (I/E2=100 at 5 min) [1].

CYP51 Trypanosoma Stereoselectivity

SDZ285428 Potency Against CYP24A1: An 8.4-Fold Improvement Over Ketoconazole

SDZ285428 (referred to as VID-400) exhibits an IC50 of 15.1 nM against human CYP24A1 in human epidermal keratinocytes. In the same experimental system, the standard non-specific P450 inhibitor ketoconazole shows an IC50 of 126 nM. This represents an 8.4-fold increase in potency for SDZ285428 [1]. Additional vendor data confirm a similar IC50 of 15.0 nM for CYP24A1 inhibition [2].

CYP24A1 Vitamin D Metabolism Enzyme Inhibition

CYP27B1 Inhibition Profile: A 41-Fold Selectivity Window for CYP24A1

SDZ285428 inhibits human CYP27B1 with an IC50 of 616.0 nM [1]. Comparing this value to its CYP24A1 IC50 of 15.0 nM yields a selectivity ratio of approximately 41-fold in favor of CYP24A1. This selectivity profile is distinct from other azole inhibitors; for example, ketoconazole, while inhibiting CYP24A1 (IC50 126 nM), also exhibits broad activity against multiple CYP isoforms, limiting its utility as a selective probe [2].

CYP27B1 CYP24A1 Selectivity Vitamin D

Solubility Profile: High DMSO Solubility Enables In Vitro Stock Preparation

SDZ285428 exhibits a solubility of 15 mg/mL (37.32 mM) in DMSO at 25°C, but poor aqueous solubility (<1 mg/mL in water and ethanol) . This solubility profile is typical for lipophilic azoles and dictates that in vitro studies should utilize DMSO as the primary solvent. This information is crucial for proper experimental design, as precipitation can lead to inaccurate activity measurements.

Solubility DMSO Formulation

Long-Term Stability: 36-Month Shelf Life as Lyophilized Powder

When stored as a lyophilized powder at -20°C and kept desiccated, SDZ285428 is reported to be stable for up to 36 months [1]. This extended stability is advantageous for laboratories that require long-term storage of compound libraries or for projects with intermittent usage patterns. In solution (e.g., DMSO), stability is significantly shorter (e.g., use within 3 months at -20°C), as is typical for many small molecules [1].

Stability Storage Lyophilized

Validated Research Applications for SDZ285428 Based on Quantitative Evidence


Differentiation of CYP51 Inhibition Mechanisms in Trypanosoma Species

Based on the direct head-to-head comparison with SDZ285604, SDZ285428 is uniquely suited for studies requiring sustained inhibition of T. brucei CYP51 (I/E2=35 at 60 min) while minimizing human CYP51 cross-reactivity (I/E2>100). This profile makes it a valuable tool for investigating species-specific sterol biosynthesis pathways and for validating CYP51 as a target in T. brucei models without confounding human off-target effects [1].

Probing CYP24A1 Function in Vitamin D Metabolism

With an IC50 of 15.0 nM against CYP24A1—demonstrating an 8.4-fold improvement over ketoconazole—SDZ285428 is a superior probe for investigating CYP24A1's role in calcitriol catabolism [2][3]. Its defined 41-fold selectivity window over CYP27B1 allows researchers to attribute observed effects on vitamin D metabolism more confidently to CYP24A1 inhibition, a critical advantage over less selective azoles [3].

In Vitro Studies Requiring High DMSO Solubility and Long-Term Stability

The compound's quantified solubility of 15 mg/mL in DMSO and its 36-month stability as a lyophilized powder [4] make SDZ285428 a practical choice for long-term research programs, including high-throughput screening campaigns and multi-year mechanistic studies. Researchers can prepare concentrated DMSO stock solutions reliably and maintain a stable inventory without frequent re-procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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